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molecular formula C6H12O2S B143051 4-Mercapto-4-methylpentanoic acid CAS No. 140231-31-8

4-Mercapto-4-methylpentanoic acid

Cat. No. B143051
M. Wt: 148.23 g/mol
InChI Key: SYIFSIGCMOMQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07473796B2

Procedure details

A 500 mL flask was equipped with a stir bar and a 150 mL addition funnel. The system was placed under an argon atmosphere. 150 mL of anhydrous tetrahydrofurane (THF) and 75 mL of 2.5 M n-BuLi in hexanes (18.7 mmol) were added via a cannula and the solution was cooled in a −78° C. dry ice/acetone bath. Acetonitrile (7.3 g, 9.4 mL, 18 mmol) was added drop-wise via a syringe over approximately 5 min. The reaction was stirred for 30 min, while white lithium-acetonitrile precipitate was formed. Isobutylene sulfide (15 g, 17 mmol) was dissolved in 100 mL of anhydrous THF and added drop wise over approximately 30 min via the addition funnel. The cooling bath was removed and the reaction was allowed to stir for 3 hours. The flask was cooled in an ice/water bath as 38 mL of 0.5 M HCl was added drop-wise. The THF layer was retained and the aqueous layer was washed twice with 75 mL of ethyl acetate. The THF and ethyl acetate layers were combined, dried over approximately 20 g of anhydrous sodium sulfate and transferred to a 250 mL flask. Solvent was removed by rotary evaporation under vacuum to give crude 6. Ethanol (30 mL) and a stir bar were added. The contents were stirred as a solution of 8.0 g NaOH in 30 mL deionized water was slowly added. The flask was equipped with a reflux condenser and placed under an argon atmosphere. The reaction was refluxed overnight then cooled to room temperature. Deionized water (60 mL) was added and the mixture was extracted twice with 25 mL portions of a 2:1 mixture of ethyl acetate and hexane. The aqueous layer was acidified to pH 2 with concentrated HCl then extracted three times with 75 mL portions of ethyl acetate. The organic layers were dried over anhydrous Na2SO4 and solvent was removed by rotary evaporation under vacuum to give 10 g of product 7 (39% yield). Material was used without further purification. 1H NMR (CDCl3): δ1.38 (6H, s), 1.87-1.93 (2H, m), 2.08 (1H, s), 2.51-2.57 (2H, m).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Three
Name
lithium acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 g
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
18.7 mmol
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
reactant
Reaction Step Seven
Name
Quantity
60 mL
Type
solvent
Reaction Step Eight
Yield
39%

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(#N)C.[Li].C(#N)C.[CH3:13][C:14]1([S:17][CH2:16]1)[CH3:15].[OH-:18].[Na+].[O:20]1[CH2:24][CH2:23]CC1>O.C(O)C>[SH:17][C:14]([CH3:13])([CH3:15])[CH2:16][CH2:23][C:24]([OH:20])=[O:18] |f:2.3,5.6,^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)#N
Step Four
Name
lithium acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li].C(C)#N
Step Five
Name
Quantity
15 g
Type
reactant
Smiles
CC1(C)CS1
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
75 mL
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
18.7 mmol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Eight
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL flask was equipped with a stir bar and a 150 mL addition funnel
CUSTOM
Type
CUSTOM
Details
was formed
ADDITION
Type
ADDITION
Details
added drop wise over approximately 30 min via the addition funnel
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice/water bath as 38 mL of 0.5 M HCl
ADDITION
Type
ADDITION
Details
was added drop-wise
WASH
Type
WASH
Details
the aqueous layer was washed twice with 75 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over approximately 20 g of anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
transferred to a 250 mL flask
CUSTOM
Type
CUSTOM
Details
Solvent was removed by rotary evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude 6
ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 25 mL portions of a 2:1 mixture of ethyl acetate and hexane
EXTRACTION
Type
EXTRACTION
Details
then extracted three times with 75 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
SC(CCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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